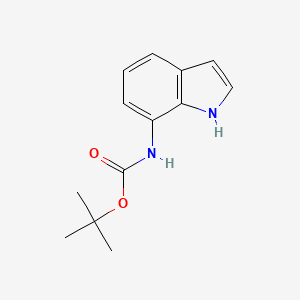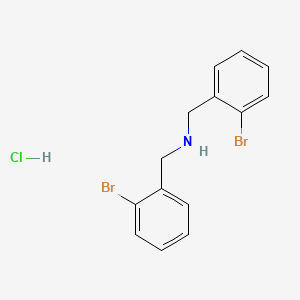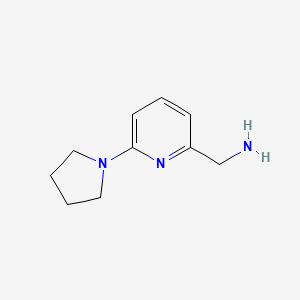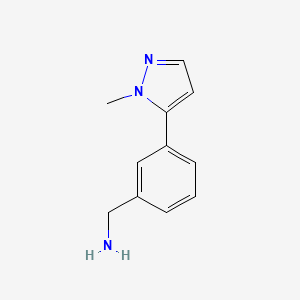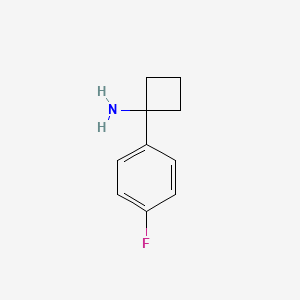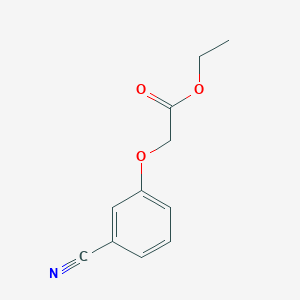
Ethyl 2-(3-cyanophenoxy)acetate
Übersicht
Beschreibung
- Ethyl 2-(3-cyanophenoxy)acetate, also known as ethyl (3-cyanophenoxy)acetate, is a chemical compound with the molecular formula C<sub>11</sub>H<sub>11</sub>NO<sub>3</sub> .
- It is an ester, characterized by the presence of an ethyl group attached to the carboxylate functional group and a 3-cyanophenoxy group.
- The compound is synthesized through various methods, including Knoevenagel condensation and aza-Michael–Michael addition reactions.
Synthesis Analysis
- Ethyl 2-(3-cyanophenoxy)acetate can be synthesized via:
- Knoevenagel condensation of ethyl cyanoacetate with aldehydes.
- Aza-Michael–Michael addition with 2-alkenyl anilines to prepare tetrahydroquinoline scaffolds.
Molecular Structure Analysis
- The molecular formula is C<sub>11</sub>H<sub>11</sub>NO<sub>3</sub> , with a molecular weight of 205.21 g/mol .
- The IUPAC name is ethyl (3-cyanophenoxy)acetate .
Chemical Reactions Analysis
- Ethyl 2-(3-cyanophenoxy)acetate can undergo hydrolysis to form carboxylic acids under acidic or basic conditions.
- It can also be converted to amides via aminolysis reactions.
- Trans-esterification reactions can yield different esters.
Physical And Chemical Properties Analysis
- Ethyl 2-(3-cyanophenoxy)acetate is a liquid with a purity of 95% .
- It is flammable and causes serious eye irritation .
- The compound is harmful to aquatic life .
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Highly Substituted Tetrahydroquinolines
- Application Summary: Ethyl 2-(3-cyanophenoxy)acetate is used in the synthesis of highly substituted tetrahydroquinolines via a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate .
- Methods of Application: The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
- Results or Outcomes: This method saves time during the workup procedure and purification of intermediates and yields minimal reagent .
2. Cyclization Mechanisms with Salicylaldehyde
- Application Summary: The condensation of ethyl cyanoacetate and salicylaldehyde can afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
- Methods of Application: Comparative experiments and density functional theory (DFT) calculations were investigated to pursue a deeper understanding of the critical factor in this reaction .
- Results or Outcomes: The study provides insights into the different cyclization mechanisms of ethyl cyanoacetate with salicylaldehyde .
Safety And Hazards
- Ethyl 2-(3-cyanophenoxy)acetate should be handled with care due to its flammability and eye irritant properties.
- It is essential to follow safety guidelines and use appropriate protective equipment.
Zukünftige Richtungen
- Further research could explore novel synthetic routes, optimization of reaction conditions, and applications of this compound in drug discovery or materials science.
Remember to consult relevant scientific literature for more detailed information and specific experimental data. 🌟
Eigenschaften
IUPAC Name |
ethyl 2-(3-cyanophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSRQNCRDFATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640800 | |
| Record name | Ethyl (3-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-cyanophenoxy)acetate | |
CAS RN |
55197-25-6 | |
| Record name | Ethyl (3-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


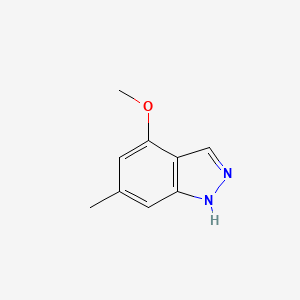
![4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B1604269.png)
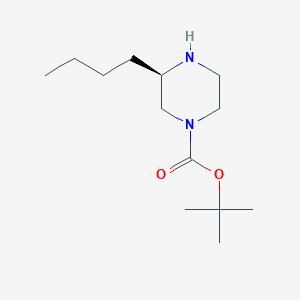
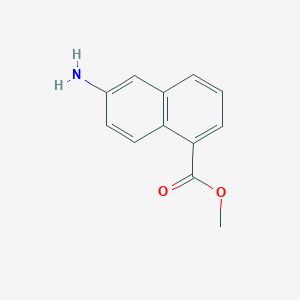
![Dicyclohexyl-{2-sulfo-9-[3-(4-sulfo-phenyl)propyl]-9-fluorenyl}phosphonium-hydrogensulfate](/img/structure/B1604275.png)
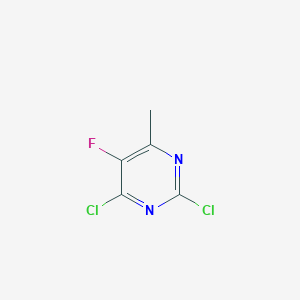
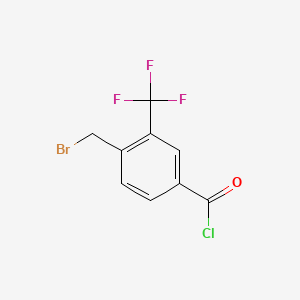
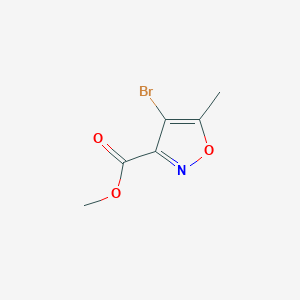
![1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol](/img/structure/B1604280.png)
